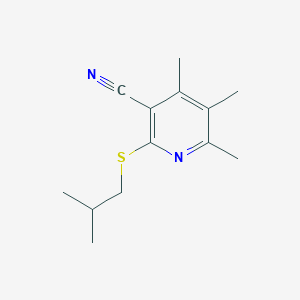

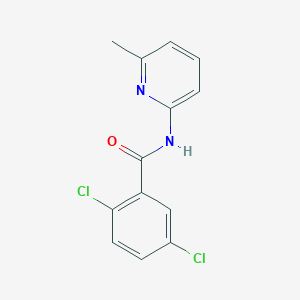

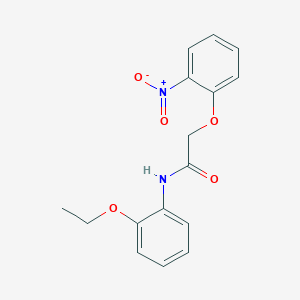

![molecular formula C17H18FNO3 B5503621 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals with potential significance in pharmacology and materials science due to its unique structural and chemical properties. It is related to various compounds studied for their biological activities and interactions with cellular components, offering insights into its potential applications in drug development and other fields.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic aromatic precursors to achieve the desired functionalized benzamide structures. A common approach includes chlorination, condensation, and hydrolysis steps, utilizing specific reagents such as hexanedioic acid monomethyl ester for constructing the benzamide backbone. This process highlights the compound's synthetic accessibility and the possibility of derivatization for various applications (Lan-xiang, 2011).

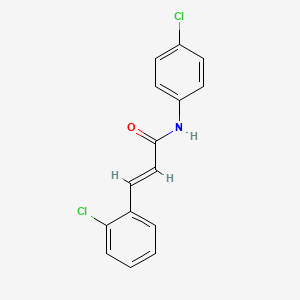

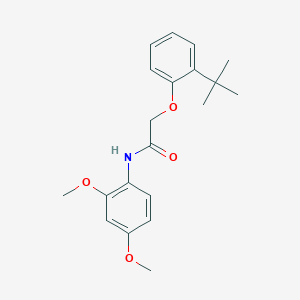

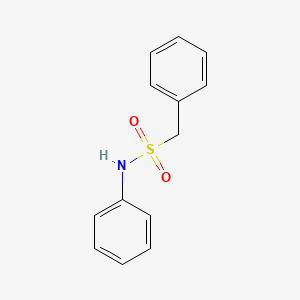

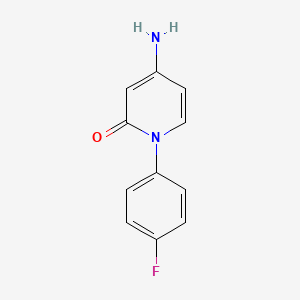

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including fluorinated versions, has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the planar configurations of the aromatic rings and the spatial orientation of the functional groups, which are critical for the compound's reactivity and interaction with biological targets. The detailed molecular geometry and intermolecular interactions contribute to the understanding of its chemical and physical behavior (Hehir & Gallagher, 2023).

Scientific Research Applications

Antiulcer Activity : A study by Hosokami et al. (1992) synthesized a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration in rats. Among these, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed significant antiulcer activity. This research highlights the compound's potential therapeutic application in treating ulcers (Hosokami et al., 1992).

Development of Novel Synthesis Routes : Yoshida et al. (2014) described a novel, practical, and efficient synthesis of a related compound, YM758 monophosphate, which is a potent If current channel inhibitor. This study demonstrates the development of scalable synthetic routes for such compounds, which is crucial for their application in medicinal chemistry (Yoshida et al., 2014).

Biopharmaceutical Evaluations : Another study by Hosokami et al. (1995) involved the synthesis of novel derivatives of 3-[[[2-(3, 4-dimethoxyphenyl)ethyl]carbamoyl]methyl]aminobenzamide to improve solubility and bioavailability. This research provides insights into the biopharmaceutical characteristics and potential antiulcer applications of these compounds (Hosokami et al., 1995).

Cardiovascular Properties : Hirohashi et al. (1993) investigated the cardiovascular activities of a related compound, DQ-2511, an anti-ulcer drug, in dogs and rats. This research offers insights into the cardiovascular implications of such compounds, which is essential for understanding their safety profile (Hirohashi et al., 1993).

Metabolite Identification and Transporter-Mediated Excretion : A study by Umehara et al. (2009) identified the metabolites of YM758, a novel inhibitor of the If current channel, in human urine, plasma, and feces. This research is crucial for understanding the pharmacokinetics and excretion pathways of such compounds (Umehara et al., 2009).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-21-15-8-7-12(11-16(15)22-2)9-10-19-17(20)13-5-3-4-6-14(13)18/h3-8,11H,9-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHIXCNUTWCGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)